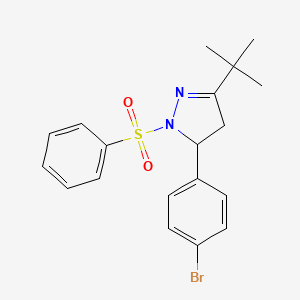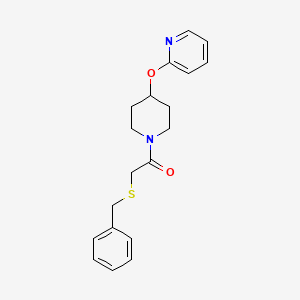
1-Amino-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(2-methoxyethyl)urea is a chemical compound with the molecular formula C4H11N3O2 and a molecular weight of 133.15 . Its IUPAC name is N-(2-methoxyethyl)hydrazinecarboxamide .
Molecular Structure Analysis
The molecular structure of this compound consists of an amino group (-NH2) and a carboxylic group (-COOH) attached to the same tetrahedral carbon atom .Scientific Research Applications
Novel Urea Derivatives Synthesis and Anticancer Activities :
- A study by (Vikram et al., 2020) details the synthesis of a series of urea derivatives from 2-amino-3-carbomethoxythiophene. These compounds demonstrated potential anticancer activities, particularly against human cervical and lung cancer cell lines.
DNA Interaction Studies :
- Research by (Ajloo et al., 2015) investigated the interaction of urea derivatives with calf-thymus DNA. These interactions were predominantly intercalative, suggesting potential applications in genetic and molecular biology research.
Cytotoxicity of Urea and Sulfamide Derivatives :
- A study by (Özgeriş et al., 2017) synthesized ureas and sulfamides derived from 1-aminotetralins. They demonstrated varying degrees of cytotoxicity against glioblastoma and prostate cancer cell lines.
Hydrogen-Bonded Complexes Formation :
- Research by (Corbin et al., 2001) explored heterocyclic ureas and their ability to form multiply hydrogen-bonded complexes, which can have implications in the design of self-assembling materials.
Stable Isotope Labeling for Drug Analysis :
- A paper by (Liang et al., 2020) discussed the synthesis of a deuterium-labeled urea derivative for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis, which is crucial in pharmacokinetics.
Novel Urea Derivatives with Anticancer and Antioxidant Properties :
- (Perković et al., 2016) synthesized novel urea and bis-urea derivatives showing promising anticancer and antioxidant activities, particularly against breast cancer cell lines.
Mechanistic Studies of Urea Derivatives Formation :
- (Shiba et al., 1989) investigated the formation pathways of urea derivatives with formaldehyde, contributing to the understanding of chemical synthesis processes.
Anion Recognition Properties in Urea Derivatives :
- A study by (Singh et al., 2016) focused on the synthesis of urea and thiourea silatranes, exploring their anion recognition properties, which have potential applications in sensor technology.
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Properties
IUPAC Name |
1-amino-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O2/c1-9-3-2-6-4(8)7-5/h2-3,5H2,1H3,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGGZMJCZCMERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-bromophenyl)-2-{[6-(2-methylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2588055.png)
![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2588059.png)



![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-fluorophenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2588067.png)


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenylbutanamide](/img/structure/B2588071.png)

![8-(4-butylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588075.png)
![2,3-dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2588076.png)
![N-cyclopropyl-N-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amine](/img/structure/B2588077.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclopentylacetamide](/img/structure/B2588078.png)
